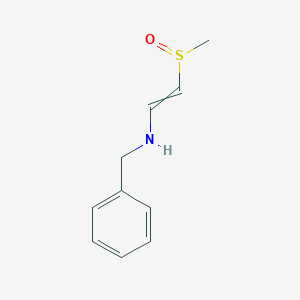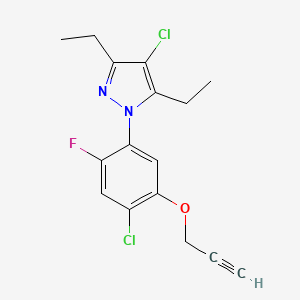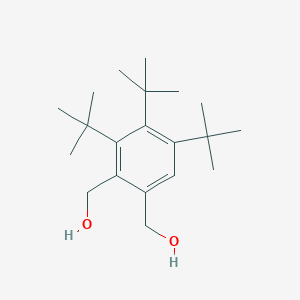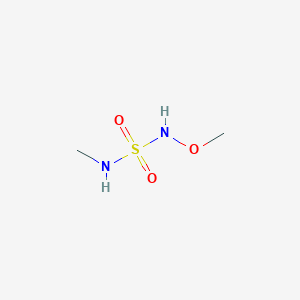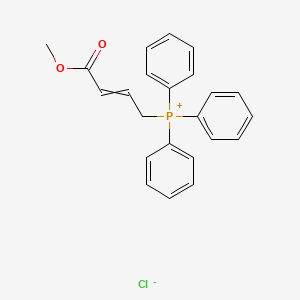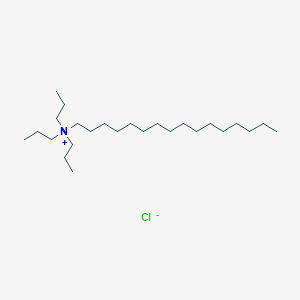
N,N,N-Tripropylhexadecan-1-aminium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Tripropylhexadecan-1-aminium chloride: is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and research applications. This compound, in particular, is characterized by its long alkyl chain, which imparts unique properties that make it useful in a variety of fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Tripropylhexadecan-1-aminium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of hexadecan-1-amine with propyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solvents like ethanol or methanol can also aid in the dissolution of reactants and facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions: N,N,N-Tripropylhexadecan-1-aminium chloride can undergo various chemical reactions, including:
Substitution Reactions: The chloride ion can be replaced by other anions through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium iodide can be used to replace the chloride ion.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, although this is less common due to the stability of the quaternary ammonium structure.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted ammonium salts can be formed.
Oxidation Products: Oxidation can lead to the formation of amine oxides or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N,N,N-Tripropylhexadecan-1-aminium chloride is used as a phase transfer catalyst in organic synthesis. Its ability to facilitate the transfer of reactants between different phases makes it valuable in various chemical reactions.
Biology: In biological research, this compound is used as a surfactant to disrupt cell membranes, aiding in the extraction of cellular components. It is also used in the formulation of antimicrobial agents due to its ability to disrupt microbial cell membranes.
Medicine: The compound has potential applications in drug delivery systems. Its surfactant properties can be utilized to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In industrial applications, this compound is used in the formulation of detergents, fabric softeners, and antistatic agents
Mecanismo De Acción
The primary mechanism of action of N,N,N-Tripropylhexadecan-1-aminium chloride is its ability to disrupt lipid bilayers. The long alkyl chain interacts with the hydrophobic tails of lipid molecules, leading to the disintegration of cell membranes. This property is particularly useful in antimicrobial applications, where the compound can effectively kill bacteria by disrupting their cell membranes.
Comparación Con Compuestos Similares
Hexadecyltrimethylammonium chloride: Similar in structure but with shorter alkyl chains.
N,N,N-Trimethylhexadecan-1-aminium chloride: Another quaternary ammonium compound with different alkyl groups.
Uniqueness: N,N,N-Tripropylhexadecan-1-aminium chloride is unique due to its longer alkyl chain, which imparts stronger surfactant properties compared to similar compounds. This makes it more effective in applications requiring strong surface activity, such as in detergents and antimicrobial agents.
Propiedades
Número CAS |
110214-22-7 |
|---|---|
Fórmula molecular |
C25H54ClN |
Peso molecular |
404.2 g/mol |
Nombre IUPAC |
hexadecyl(tripropyl)azanium;chloride |
InChI |
InChI=1S/C25H54N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-25-26(22-6-2,23-7-3)24-8-4;/h5-25H2,1-4H3;1H/q+1;/p-1 |
Clave InChI |
ATPUEECSGDZDJO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCCCC[N+](CCC)(CCC)CCC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


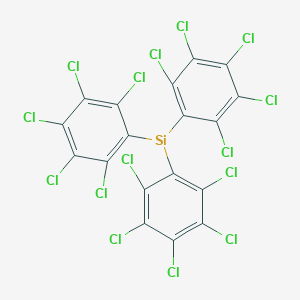
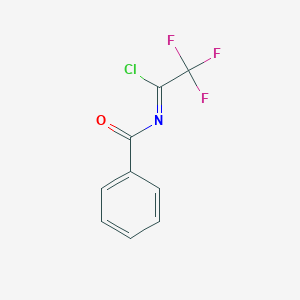
![2,4-Di-tert-butyl-6-[ethoxy(dimethyl)silyl]phenol](/img/structure/B14315712.png)


